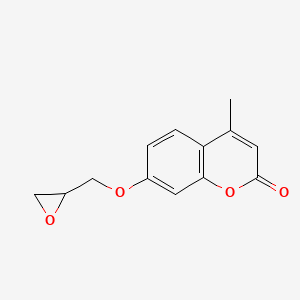

Lithium;2-ethyl-1,2,4-triazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;2-ethyl-1,2,4-triazole-3-carboxylate is a compound that can be associated with a class of lithium salts that exhibit unique properties and have potential applications in various fields, including organic synthesis and materials science. Although the specific compound is not directly mentioned in the provided papers, the related lithium salts and their derivatives discussed in these papers offer insights into the behavior and characteristics that this compound might exhibit.

Synthesis Analysis

The synthesis of lithium salts and their derivatives often involves multistep reactions, including cycloadditions, deprotections, and lithiation processes. For instance, a triethylene glycol-based 1,2,3-triazolate lithium salt with ionic liquid properties is synthesized through a copper-catalyzed cycloaddition followed by deprotection and lithiation steps . Similarly, the synthesis of 3,4-dihydro-2H-1,2,4,3-triazaborol-3-yl-lithium involves a sequence of reactions that lead to the formation of various metal complexes . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structures of lithium salts are often elucidated using techniques such as NMR spectroscopy, X-ray diffraction analysis, and computational studies. For example, the ionic nature of the B-Li bond in 1,2,4,3-triazaborol-3-yl-lithium was revealed through these methods . The molecular structure of this compound would likely be characterized similarly to understand its bonding and geometry.

Chemical Reactions Analysis

Lithium salts are known to participate in various chemical reactions, including cycloadditions, deproto-metallations, and reactions with CO and isonitriles. The reactivity of these compounds is influenced by the nature of the lithium bond and the substituents present on the triazole ring . The chemical reactivity of this compound would be expected to follow similar patterns, with the potential for unique reactivity due to its specific substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium salts are characterized by techniques such as differential scanning calorimetry, thermogravimetric analysis, and electrochemical impedance spectroscopy . These properties are crucial for applications in areas like battery technology, where lithium coordination polymers have been evaluated as electrode materials . The properties of this compound, such as its melting point, thermal stability, and electrochemical behavior, would be of interest for similar applications.

Scientific Research Applications

Enolization and Selectivity in Organic Synthesis

Lithium hexamethyldisilazide-mediated enolizations have demonstrated significant influence on E/Z selectivities and reactivities in acyclic ketones and esters. This process, facilitated in the presence of triethylamine, offers high selectivity and rapid enolization, highlighting lithium compounds' role in organic synthesis and mechanism studies (Godenschwager & Collum, 2008).

Metal Complex Stability and Fluorescence

Research into lithium salts with asymmetric azoles carboxylate ligands has led to the synthesis of stable metal ethylene complexes. These studies not only provide insights into the structure and fluorescence properties of these complexes but also into lithium's role in stabilizing diverse metal complexes, offering potential applications in materials science and catalysis (Li et al., 2021).

Ionic Liquid Properties and Lithium Ion Transport

The development of ionic liquids, such as triethylene glycol-based 1,2,3-triazolate lithium salt, showcases lithium's utility in creating novel materials with unique properties like low glass transition temperatures and enhanced ionic conductivities. These materials are pivotal for advancements in electrochemistry and battery technology, underscoring lithium's versatility in material science (Flachard et al., 2018).

Mechanisms of Ion Transport

Understanding the mechanisms of ion transport in materials like amorphous poly(ethylene oxide)/LiTFSI has critical implications for the development of solid electrolytes in lithium-ion batteries. Research in this area reveals the intricate balance of ion mobility and aggregation, highlighting the complex interplay of lithium ions within polymer matrices for energy storage applications (Borodin & Smith, 2006).

properties

IUPAC Name |

lithium;2-ethyl-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.Li/c1-2-8-4(5(9)10)6-3-7-8;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIIKOXXSFVCMN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCN1C(=NC=N1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2533193.png)

![2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2533197.png)

![1-[4-(Thiomorpholine-4-carbonyl)piperidin-1-yl]ethanone](/img/structure/B2533198.png)

![ethyl 3-carbamoyl-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533200.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2533202.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2533204.png)

![7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2533205.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2533207.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2533210.png)

![5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533211.png)

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2533212.png)